An In-depth Technical Guide to Ethoxy-Difluorobenzoic Acids: A Comparative Study of 3-Ethoxy-2,4-difluorobenzoic Acid and 4-Ethoxy-3,5-difluorobenzoic Acid
An In-depth Technical Guide to Ethoxy-Difluorobenzoic Acids: A Comparative Study of 3-Ethoxy-2,4-difluorobenzoic Acid and 4-Ethoxy-3,5-difluorobenzoic Acid
A Note to the Researcher: The initial focus of this guide was 3-Ethoxy-4,5-difluorobenzoic acid. However, a comprehensive search of scientific literature and commercial databases has revealed a significant lack of available data for this specific isomer. Its ethyl ester is documented, suggesting its potential existence, but the acid itself is not well-characterized. In the spirit of providing a valuable resource for researchers in drug development and organic synthesis, this guide has been pivoted to offer an in-depth comparative analysis of two commercially available and structurally related isomers: 3-Ethoxy-2,4-difluorobenzoic acid and 4-Ethoxy-3,5-difluorobenzoic acid . This information will serve as a robust resource for understanding the physicochemical properties and potential applications of this class of compounds.
Introduction: The Role of Fluorinated Benzoic Acids in Drug Discovery
Fluorine-containing organic molecules have become indispensable in modern drug discovery. The strategic incorporation of fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Substituted benzoic acids are prevalent scaffolds in medicinal chemistry, and their fluorination offers a powerful tool for fine-tuning molecular properties. This guide focuses on ethoxy-difluorobenzoic acids, a class of compounds with potential applications as building blocks in the synthesis of novel therapeutic agents.
Physicochemical Properties: A Comparative Analysis
The seemingly subtle difference in the substitution pattern of the ethoxy and fluoro groups on the benzoic acid core leads to distinct physicochemical properties. A summary of the available data for the two isomers is presented below.
| Property | 3-Ethoxy-2,4-difluorobenzoic acid | 4-Ethoxy-3,5-difluorobenzoic acid |
| CAS Number | 1017779-88-2[1][2][3][4] | 1017779-19-9[5][6] |
| Molecular Formula | C₉H₈F₂O₃[1][2][3][4] | C₉H₈F₂O₃[5][6] |
| Molecular Weight | 202.157 g/mol [2][4] | 202.15 g/mol [5][6] |
| Melting Point | 134-136 °C[2] | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
| pKa | Not available | Not available |
| Appearance | White to off-white solid | Not available |
Expert Insight: The presence of two electron-withdrawing fluorine atoms is expected to increase the acidity (lower the pKa) of these compounds compared to benzoic acid (pKa ≈ 4.2). The precise pKa value will be influenced by the relative positions of the fluorine atoms and the ethoxy group, affecting inductive and resonance effects. The melting point of 3-Ethoxy-2,4-difluorobenzoic acid suggests it is a stable crystalline solid at room temperature.
Chemical Structure and Synthesis
The chemical structures of the two isomers are depicted below.
Caption: Chemical structures of the two isomers.
Synthetic Approaches
Hypothetical Synthesis Workflow:
Caption: A generalized workflow for the synthesis of ethoxy-difluorobenzoic acids.
Protocol Considerations (Self-Validating System):
A robust synthetic protocol would include:
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In-process controls: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor reaction completion and identify the formation of byproducts.
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Purification validation: Purity assessment of the final product using High-Performance Liquid Chromatography (HPLC) and confirmation of its identity through spectroscopic methods.
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Characterization: Comprehensive analysis of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure and rule out isomeric impurities.
Spectroscopic and Analytical Data
Detailed, publicly available spectral data for these specific isomers is limited. However, based on their structures, the following characteristic signals can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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An ethyl group will show a characteristic triplet and quartet pattern.
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Aromatic protons will appear as multiplets, with their chemical shifts and coupling constants influenced by the positions of the fluorine and ethoxy groups.
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A broad singlet for the carboxylic acid proton, typically downfield.
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¹³C NMR:
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Signals for the two carbons of the ethyl group.
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Multiple signals in the aromatic region, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting (C-F coupling).
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A signal for the carboxylic acid carbon.
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Infrared (IR) Spectroscopy
The IR spectra are expected to show characteristic absorption bands:
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A broad O-H stretch from the carboxylic acid group.
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A strong C=O stretch from the carbonyl group of the carboxylic acid.
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C-O stretching vibrations from the ethoxy group and the carboxylic acid.
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C-F stretching vibrations.
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Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compounds. The fragmentation pattern could provide further structural information.
Reactivity and Potential Applications
The reactivity of these ethoxy-difluorobenzoic acids is primarily centered around the carboxylic acid functionality. They can undergo standard transformations such as:
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Esterification: Reaction with alcohols to form esters.
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Amide bond formation: Reaction with amines to form amides, a crucial reaction in the synthesis of many pharmaceuticals.
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Reduction: Reduction of the carboxylic acid to the corresponding alcohol.
The presence of the fluorine and ethoxy groups can influence the reactivity of the aromatic ring in electrophilic and nucleophilic aromatic substitution reactions.
Applications in Drug Development:
These compounds are valuable as building blocks for the synthesis of more complex molecules with potential therapeutic applications. The ethoxy-difluorophenyl moiety can be incorporated into lead compounds to modulate their properties. The fluorine atoms can enhance metabolic stability and binding affinity, while the ethoxy group can influence solubility and lipophilicity.
Logical Relationship of Properties and Applications:
Caption: Interplay of properties and applications in drug development.
Safety and Handling
Based on available safety data for similar compounds, 3-Ethoxy-2,4-difluorobenzoic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation[2]. It is recommended to handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
Conclusion
While a comprehensive dataset for 3-Ethoxy-4,5-difluorobenzoic acid remains elusive, this guide provides a thorough analysis of the available information for the closely related isomers, 3-Ethoxy-2,4-difluorobenzoic acid and 4-Ethoxy-3,5-difluorobenzoic acid. These compounds are valuable tools for researchers in medicinal chemistry and drug discovery, offering unique combinations of physicochemical properties due to their specific substitution patterns. Further research into the synthesis, characterization, and biological activity of these and other related compounds is warranted to fully explore their potential in the development of new therapeutic agents.
References
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Appchem. (n.d.). 4-Ethoxy-3,5-difluorobenzoic acid. Retrieved from [Link]
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MolPort. (n.d.). 4-ethoxy-3,5-difluorobenzoic acid. Retrieved from [Link]
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MolPort. (n.d.). 3-ethoxy-2,4-difluorobenzoic acid. Retrieved from [Link]
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Chemistree. (n.d.). 3-Ethoxy-2,4-difluorobenzoic acid, 97% | 5g. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Ethoxy-2,4-difluorobenzoic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 3-Ethoxy-2,4-difluorobenzoic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 3-ethoxy-2,4-difluorobenzoic acid | 1017779-88-2 | Buy Now [molport.com]
- 5. appchemical.com [appchemical.com]
- 6. molport.com [molport.com]
